5-Chloro-8-methoxy-7-methylquinoline
Description
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-chloro-8-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-13-10(8)11(7)14-2/h3-6H,1-2H3 |
InChI Key |
ZSAQSBUWFBOILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1OC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization from Substituted Anilines and Aldehydes
A common approach involves the cyclization of substituted anilines with aldehydes or α,β-unsaturated aldehydes to form the quinoline ring. For example, the patent CN111377859A describes the synthesis of 7-chloro-8-methylquinoline by cyclization of 2-methyl-3-chloroaniline with acrolein under acidic and dehydrogenation conditions. The process involves:
- Reacting 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid (e.g., hydrogen chloride).
- Using a dehydrogenation reagent such as iodine or ferric trioxide.
- Conducting the reaction in an organic solvent (lower alcohols with 6-8 carbon atoms) at 145–160 °C for 4–10 hours.
This method yields the chlorinated and methylated quinoline core, which can be further functionalized to introduce the methoxy group at the 8-position through selective methylation of a hydroxyquinoline intermediate or direct methoxylation reactions.
Preparation of 5-Chloro-8-hydroxyquinoline Intermediates
The methoxy substituent at the 8-position is typically introduced by methylation of the corresponding hydroxyquinoline. Therefore, efficient synthesis of 5-chloro-8-hydroxyquinoline is a critical step.
Patent CN108610288B outlines an improved preparation method for 5-chloro-8-hydroxyquinoline starting from 4-chloro-2-aminophenol , 4-chloro-2-nitrophenol , glycerol, and sulfuric acid in the presence of boric acid and a water-insoluble organic solvent (boiling point > 120 °C). Key features of this method include:
- Boric acid moderates the generation of acrolein, reducing tar formation and improving yield.
- The organic solvent prevents condensation of reactants on reactor walls, enhancing safety and reaction control.
- The reaction proceeds with fewer by-products and waste acid, making it industrially viable.
The crude 5-chloro-8-hydroxyquinoline product is purified by pH adjustment, filtration, dissolution in hydrochloric acid, chloride salt addition, neutralization, and drying steps to yield a high-purity intermediate.
Methylation to Form 8-Methoxy Group
The conversion of 5-chloro-8-hydroxyquinoline to 5-chloro-8-methoxyquinoline is typically achieved via methylation reactions. A representative method involves:
- Treatment of 5-chloro-8-hydroxyquinoline with methyl iodide in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
- Stirring at ambient temperature under an inert atmosphere for several hours.
- Work-up by aqueous quenching, organic extraction, drying, and chromatographic purification.
This metal-free methylation procedure provides good yields of the methoxy derivative and is adaptable for scale-up.
Introduction of the 7-Methyl Group
The methyl group at the 7-position can be introduced by starting from a 2-methyl-3-chloroaniline precursor or by selective methylation of the quinoline ring after cyclization, depending on the synthetic route chosen.
The patent CN111377859A method inherently provides a methyl substituent at the 7-position when starting from 2-methyl-3-chloroaniline, simplifying the synthesis of 5-chloro-8-methoxy-7-methylquinoline.
Summary of Key Reaction Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to 7-chloro-8-methylquinoline | 2-methyl-3-chloroaniline, acrolein, HCl, iodine, lower alcohol solvent | 145–160 | 4–10 | High | Requires dehydrogenation reagent |
| Preparation of 5-chloro-8-hydroxyquinoline | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, H2SO4, boric acid, organic solvent | 100–130 (approx.) | Variable | High | Boric acid moderates tar formation |
| Methylation to 8-methoxyquinoline | 5-chloro-8-hydroxyquinoline, NaH, methyl iodide, DMF | Room temp | 5 | Good | Metal-free, mild conditions |
Research Findings and Industrial Relevance
- The use of boric acid as a moderator in the hydroxyquinoline synthesis significantly improves reaction safety and yield by controlling acrolein polymerization and reducing tar formation.
- Dehydrogenation reagents such as iodine and ferric trioxide are effective in the cyclization step to form the quinoline ring with the desired chloro and methyl substituents.
- Metal-free methylation methods provide a clean and efficient route to introduce the methoxy group, avoiding heavy metal contaminants.
- The overall synthetic strategy is amenable to scale-up due to improved reaction control, solvent choices, and purification methods, making it suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxy-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
5-Chloro-8-methoxy-7-methylquinoline has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxy-7-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Patterns and Key Features
Key Observations :
- Methoxy vs. Hydroxy at Position 8: The methoxy group in 5-Chloro-8-methoxy-7-methylquinoline improves metabolic stability compared to hydroxylated analogs (e.g., 5-Chloro-8-hydroxyquinoline), which are prone to oxidation or conjugation .
- Halogen Effects: Chlorine at position 5 (as in the target compound) is common in antimicrobial agents, while dichloro analogs (e.g., 3,7-Dichloro-8-methylquinoline) exhibit higher electrophilicity but lower solubility .
Key Observations :
- Chlorination using POCl3 or Cl2 gas is a common step, but yields vary with substituent positions (e.g., 70% for 4-Chloro-6,7-dimethoxyquinoline vs. ~90% for simpler derivatives) .
- Methoxy groups are typically introduced via nucleophilic substitution under basic conditions, as seen in and .
Key Observations :
- Solubility: Methoxy groups enhance solubility compared to hydroxy or methyl groups (e.g., 4-Chloro-6,7-dimethoxyquinoline is highly soluble due to dual methoxy substituents) .
- Biological Activity: Chlorine and methoxy groups synergize in antimicrobial activity, while hydroxy derivatives (e.g., 8-hydroxyquinoline) are more effective in chelating metal ions .
Biological Activity
5-Chloro-8-methoxy-7-methylquinoline is a member of the quinoline family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and mechanisms of action.
Chemical Structure and Properties
The compound has the IUPAC name 5-chloro-8-methoxy-2-methylquinolin-4-amine, with a molecular formula of C11H10ClN1O1 and a molecular weight of 222.67 g/mol. Its unique structure includes:
- Chloro group at the 5-position
- Methoxy group at the 8-position
- Methyl group at the 7-position
These functional groups significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 5-Chloro-8-methoxy-7-methylquinoline exhibits notable antimicrobial activity. It has been shown to inhibit bacterial growth, likely through the inhibition of specific enzymes essential for bacterial survival. This property makes it a candidate for developing new antimicrobial agents.
Case Studies
-
Colorectal Cancer :
- In vitro studies have demonstrated that 5-Chloro-8-methoxy-7-methylquinoline exhibits cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2. The compound's IC50 values were reported as follows:
- Mechanistic studies suggest that this compound induces apoptosis by modulating key signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
-
Mechanisms of Action :
- The cytotoxic effects are mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, preventing cancer cell division.
- Induction of Apoptosis : It promotes mitochondrial dysfunction and increases reactive oxygen species (ROS) production, leading to programmed cell death.
- Inhibition of Colony Formation : Studies indicate that it reduces the ability of cancer cells to form colonies, a hallmark of malignancy .
- The cytotoxic effects are mediated through several mechanisms:
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 5-Chloro-8-methoxy-7-methylquinoline, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 5-Chloro-8-methoxy-7-methylquinoline | Contains chloro and methoxy groups influencing reactivity and bioactivity |
| 4-Chloro-8-methoxy-2-methylquinoline | Lacks methyl group at position 7, altering biological interaction |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Two chloro substituents affecting solubility and reactivity |
| 8-Chloro-2-methylquinoline | Different substitution pattern leading to distinct chemical properties |
The unique substitution pattern in 5-Chloro-8-methoxy-7-methylquinoline enhances its interaction with biological targets, making it a promising candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
